2-Methyl-4-trimethylsilylbut-3-ynoic acid
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Overview
Description
2-Methyl-4-trimethylsilylbut-3-ynoic acid is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a trimethylsilyl group attached to a butynoic acid backbone, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-trimethylsilylbut-3-ynoic acid typically involves the use of organosilicon reagents. One common method is the reaction of 2-methyl-3-butyn-2-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-trimethylsilylbut-3-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to alkenes or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as halides or alkoxides are used under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-4-trimethylsilylbut-3-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Methyl-4-trimethylsilylbut-3-ynoic acid involves its interaction with specific molecular targets. The trimethylsilyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-2-methyl-4-trimethylsilylbut-3-ynoic acid
- 2-Methyl-4-trimethylsilylbut-3-yn-2-ol
Uniqueness
2-Methyl-4-trimethylsilylbut-3-ynoic acid is unique due to its specific structural features, such as the presence of both a trimethylsilyl group and a butynoic acid moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H14O2Si |
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Molecular Weight |
170.28 g/mol |
IUPAC Name |
2-methyl-4-trimethylsilylbut-3-ynoic acid |
InChI |
InChI=1S/C8H14O2Si/c1-7(8(9)10)5-6-11(2,3)4/h7H,1-4H3,(H,9,10) |
InChI Key |
OKBYMWJLMPBIJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C[Si](C)(C)C)C(=O)O |
Origin of Product |
United States |
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